molecular formula C22H28N2O2 B5314606 ethyl 4-[(1,2-diphenylethyl)amino]-1-piperidinecarboxylate

ethyl 4-[(1,2-diphenylethyl)amino]-1-piperidinecarboxylate

Cat. No. B5314606
M. Wt: 352.5 g/mol
InChI Key: SHBQBJCROSLCCC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-[(1,2-diphenylethyl)amino]-1-piperidinecarboxylate, also known as EDP, is a chemical compound that has gained significant attention in the scientific community due to its potential use in various fields such as medicine, pharmacology, and chemistry. EDP is a piperidine derivative that exhibits unique properties and has shown promising results in scientific research.

Mechanism of Action

Ethyl 4-[(1,2-diphenylethyl)amino]-1-piperidinecarboxylate works by inhibiting the activity of certain enzymes and proteins that are involved in the progression of various diseases. ethyl 4-[(1,2-diphenylethyl)amino]-1-piperidinecarboxylate has been shown to target specific receptors and proteins, leading to the inhibition of tumor growth and the prevention of neurodegeneration.
Biochemical and Physiological Effects:
ethyl 4-[(1,2-diphenylethyl)amino]-1-piperidinecarboxylate has been shown to have various biochemical and physiological effects on the body. ethyl 4-[(1,2-diphenylethyl)amino]-1-piperidinecarboxylate has been shown to exhibit anti-inflammatory properties, reduce oxidative stress, and improve cognitive function. ethyl 4-[(1,2-diphenylethyl)amino]-1-piperidinecarboxylate has also been shown to have analgesic properties, making it a potential treatment for chronic pain.

Advantages and Limitations for Lab Experiments

One of the main advantages of using ethyl 4-[(1,2-diphenylethyl)amino]-1-piperidinecarboxylate in lab experiments is its ability to target specific receptors and proteins, leading to more precise results. ethyl 4-[(1,2-diphenylethyl)amino]-1-piperidinecarboxylate also exhibits low toxicity, making it a safer alternative to other chemicals used in lab experiments. However, one of the limitations of using ethyl 4-[(1,2-diphenylethyl)amino]-1-piperidinecarboxylate in lab experiments is its high cost and complex synthesis process.

Future Directions

The potential applications of ethyl 4-[(1,2-diphenylethyl)amino]-1-piperidinecarboxylate in various scientific fields are vast, and there are numerous future directions for research. One potential future direction is the development of ethyl 4-[(1,2-diphenylethyl)amino]-1-piperidinecarboxylate-based drug delivery systems for the treatment of various diseases. Another potential future direction is the study of ethyl 4-[(1,2-diphenylethyl)amino]-1-piperidinecarboxylate's effects on the immune system and its potential use in immunotherapy. Additionally, further research is needed to fully understand the mechanisms of action of ethyl 4-[(1,2-diphenylethyl)amino]-1-piperidinecarboxylate and its potential use in the treatment of neurological disorders.
In conclusion, ethyl 4-[(1,2-diphenylethyl)amino]-1-piperidinecarboxylate is a complex chemical compound that has shown promising results in scientific research. Its potential applications in various scientific fields make it an exciting area of study for researchers. With further research, ethyl 4-[(1,2-diphenylethyl)amino]-1-piperidinecarboxylate may prove to be a valuable tool in the treatment of various diseases and the advancement of scientific knowledge.

Synthesis Methods

The synthesis of ethyl 4-[(1,2-diphenylethyl)amino]-1-piperidinecarboxylate involves the reaction between ethyl 4-piperidinecarboxylate and 1,2-diphenylethylamine in the presence of a catalyst such as palladium on carbon. The reaction takes place under specific conditions of temperature and pressure, resulting in the formation of ethyl 4-[(1,2-diphenylethyl)amino]-1-piperidinecarboxylate. The synthesis of ethyl 4-[(1,2-diphenylethyl)amino]-1-piperidinecarboxylate is a complex process that requires expertise and precision.

Scientific Research Applications

Ethyl 4-[(1,2-diphenylethyl)amino]-1-piperidinecarboxylate has been extensively studied for its potential use in various scientific fields. In pharmacology, ethyl 4-[(1,2-diphenylethyl)amino]-1-piperidinecarboxylate has shown promising results in the treatment of various diseases such as cancer, Alzheimer's, and Parkinson's. ethyl 4-[(1,2-diphenylethyl)amino]-1-piperidinecarboxylate has also been studied for its use as a potential drug delivery system due to its ability to cross the blood-brain barrier.

properties

IUPAC Name

ethyl 4-(1,2-diphenylethylamino)piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2O2/c1-2-26-22(25)24-15-13-20(14-16-24)23-21(19-11-7-4-8-12-19)17-18-9-5-3-6-10-18/h3-12,20-21,23H,2,13-17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHBQBJCROSLCCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCC(CC1)NC(CC2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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